![molecular formula C10H12N4O4 B2877998 1-(2,4-Dinitrophenyl)piperazine CAS No. 31284-04-5](/img/structure/B2877998.png)
1-(2,4-Dinitrophenyl)piperazine
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Overview
Description
1-(2,4-Dinitrophenyl)piperazine is an organic compound with the molecular formula C10H12N4O4 . It is also known as Piperazine, 1-(2,4-dinitrophenyl)-4-methyl- .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dinitrophenyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight is 252.227 Da .Chemical Reactions Analysis
1-(2,4-Dinitrophenyl)piperazine may undergo addition-elimination reactions with aldehydes and ketones, forming a 2,4-dinitrophenylhydrazone . This reaction is often used as a test for the presence of the carbon-oxygen double bond in an aldehyde or ketone .Scientific Research Applications
Pharmaceutical Industry: Drug Synthesis
1-(2,4-Dinitrophenyl)piperazine: is utilized in the pharmaceutical industry for the synthesis of various drugs. Its structure is integral in the development of compounds with potential therapeutic effects. For instance, hydrazone derivatives of this compound have shown activities against diseases such as inflammation, leishmaniasis, cancer, and Alzheimer’s .
Analytical Chemistry: Spectrophotometric Analysis
In analytical chemistry, 1-(2,4-Dinitrophenyl)piperazine derivatives are used in spectrophotometric methods for the detection and quantification of substances. The compound’s ability to form stable complexes with other chemicals makes it valuable for precise measurements .
Sensor Materials: Detection of Ions and Gases
The compound’s derivatives serve as sensor materials for detecting various ions and gases. They are particularly useful in constructing optical sensors for ammonia and chromium ions in water, showcasing the compound’s versatility in environmental monitoring applications .
Drug Delivery Systems: Enhanced Delivery Mechanisms
1-(2,4-Dinitrophenyl)piperazine: plays a role in the development of drug delivery systems. Its derivatives can be used to create ionizable lipids that enhance mRNA delivery for cancer immunotherapy, demonstrating its contribution to advanced medical treatments .
Metal Extraction: Chelating Agents
This compound is also significant in the field of metal extraction. Its derivatives can act as chelating agents, forming complexes with metals, which is a crucial step in the purification and extraction processes of various metals .
Heterocycles Synthesis: Building Blocks for Complex Molecules
Lastly, 1-(2,4-Dinitrophenyl)piperazine is a key precursor in the synthesis of heterocycles, which are fundamental structures in many pharmaceuticals. It enables the construction of complex molecules, highlighting its importance in medicinal chemistry .
Mechanism of Action
Target of Action
The compound 1-(2,4-Dinitrophenyl)piperazine is a derivative of two compounds: Piperazine and 2,4-Dinitrophenol . Piperazine is known to target parasites, particularly roundworms and pinworms, by paralyzing them . On the other hand, 2,4-Dinitrophenol is an oxidative phosphorylation uncoupling agent . .
Mode of Action
Piperazine, one of the parent compounds, is a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . 2,4-Dinitrophenol, the other parent compound, causes dose-dependent mitochondrial uncoupling, leading to the rapid loss of ATP as heat
Biochemical Pathways
A study on a similar compound, js-k, showed that it induced apoptosis in cells through the increase of reactive oxygen species (ros), ca2+ overload, and mitochondrial disruption .
Pharmacokinetics
2,4-dinitrophenol exhibits significant nonlinear pharmacokinetics, which have been attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
Based on the effects of its parent compounds, it may cause paralysis in parasites and induce a state of increased metabolic activity in cells .
Action Environment
The crystal structure of a similar compound, 1,4-dinitro-2,3,5,6-tetraacetoxy-piperazine, was obtained by slow evaporation from a dichloromethane solution in a quiet environment at room temperature .
properties
IUPAC Name |
1-(2,4-dinitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-13(16)8-1-2-9(10(7-8)14(17)18)12-5-3-11-4-6-12/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIZXWJIYCQIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dinitrophenyl)piperazine |
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